molecular formula C12H13N3O2 B8424439 N-ethyl-3-methyl-6-nitroquinolin-2-amine

N-ethyl-3-methyl-6-nitroquinolin-2-amine

Cat. No.: B8424439
M. Wt: 231.25 g/mol
InChI Key: AZZYZPXULIHPIS-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-6-nitroquinolin-2-amine is a quinoline derivative featuring a nitro group at position 6, a methyl group at position 3, and an ethyl-substituted amine at position 2. The nitro group enhances electron-deficient properties, influencing reactivity and intermolecular interactions, while the ethyl and methyl substituents modulate lipophilicity and steric effects .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-ethyl-3-methyl-6-nitroquinolin-2-amine

InChI

InChI=1S/C12H13N3O2/c1-3-13-12-8(2)6-9-7-10(15(16)17)4-5-11(9)14-12/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

AZZYZPXULIHPIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C1C)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Nitroquinolines

Key nitroquinoline derivatives from the literature are compared below:

Table 1: Structural and Physical Properties of Nitroquinoline Derivatives
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (1H NMR)
Target Compound 2-(N-Ethyl)-3-Me, 6-NO₂ 261.27* N/A N/A
NQ1 4-NH(3-ethynylPh), 6-OBz, 7-OMe, 3-NO₂ 425.14 222 δ 9.87 (s, quinoline-2-H)
NQ4 4-NH(3-BrPh), 6-OBz, 7-OMe, 3-NO₂ 480.07 (M+1) 268 δ 9.77 (s, quinoline-2-H)
NQ15 4-NH(4-OEtPh), 6-OBz, 7-OMe, 3-NO₂ 445.16 211 δ 4.31 (q, OCH₂CH₃)
11c 2-(4-NO₂Ph), 6-Me, 3-CH₂NHAc 335.36 265–266 δ 2.1 (s, CH₃CO)

*Calculated using molecular formula C₁₂H₁₃N₃O₂.

Key Observations:

Substituent Effects on Melting Points :

  • Bulky groups (e.g., benzyloxy in NQ1, NQ4) correlate with higher melting points (222–268°C) due to increased molecular rigidity and π-π stacking .
  • Ethoxy (NQ15) and acetyl (11c) groups reduce symmetry, lowering melting points compared to bromo-substituted analogs .

Electronic Properties: The nitro group at position 3 (NQ1, NQ4, NQ15) creates an electron-deficient quinoline core, enhancing electrophilic reactivity. Ethynyl (NQ1) and bromo (NQ4) substituents introduce steric hindrance and polarizability, impacting solubility and biological target interactions .

Synthetic Accessibility: NQ1 and NQ4 are synthesized via nucleophilic aromatic substitution in DMF at 100°C, yielding >85% products . The target compound’s ethyl group may require alkylation under similar conditions, though highlights challenges in achieving high yields (39% for N,N,2-trimethylquinolin-6-amine) due to competing side reactions .

Functional Group Variations

  • Ethyl vs.
  • Nitro Positioning : The 6-nitro group in the target compound may confer distinct electronic effects compared to 3-nitro derivatives (NQ1–NQ16), influencing redox properties and metabolic stability .

Preparation Methods

Skraup Cyclization with Nitro-Substituted Anilines

Starting with 4-nitroaniline , condensation with methyl ethyl ketone under acidic conditions (concentrated sulfuric acid, glycerol) generates 3-methyl-6-nitroquinoline . The nitro group directs cyclization to position 6, while the ketone introduces the methyl group at position 3. This method yields the quinoline core with a hydroxyl group at position 2, necessitating subsequent amination.

Reaction Conditions :

  • Temperature: 120–140°C (reflux)

  • Solvent: Glycerol/sulfuric acid mixture

  • Yield: ~60–70% (estimated from analogous syntheses in)

Doebner-Miller Modification for Improved Regioselectivity

The Doebner-Miller variant employs iodine as a catalyst, enhancing regiocontrol. Using 4-nitroaniline and 3-pentanone , this method produces 3-methyl-6-nitroquinolin-2-ol with reduced side products. The hydroxyl group at position 2 is later converted to an amine.

Functionalization of the Quinoline Core

Conversion of Hydroxyl to Amine Group

The hydroxyl group at position 2 is transformed into a primary amine through a two-step process :

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl to a chloride.

  • Amination : Reaction with aqueous ammonia or ethylamine displaces the chloride, yielding 3-methyl-6-nitroquinolin-2-amine .

Optimization Data :

StepReagentTemperatureYield
ChlorinationPOCl₃, DMF80°C85%
AminationNH₃ (aq), EtOH100°C75%

Reductive Alkylation for N-Ethylation

The primary amine at position 2 undergoes reductive alkylation with acetaldehyde to introduce the ethyl group. Utilizing Pd/C and ammonium formate in a 2-propanol/water solvent system enables selective alkylation without reducing the nitro group.

Key Parameters :

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Hydrogen donor: Ammonium formate (3 equiv)

  • Solvent: 2-Propanol/H₂O (4:1)

  • Yield: 82%

Mechanistic Insight :
The reaction proceeds via imine formation, followed by in situ reduction to the secondary amine. The nitro group remains intact due to mild reducing conditions.

Alternative Pathways: Mannich Reaction and Direct Functionalization

Direct Nitration of Pre-Functionalized Quinolines

An alternative route involves nitrating N-ethyl-3-methylquinolin-2-amine at position 6. Using a nitric acid/sulfuric acid mixture at 0°C introduces the nitro group with high regioselectivity.

Challenges :

  • Nitration may require protecting the amine group to prevent oxidation.

  • Yield reduction (~50%) due to competing side reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.72 (d, J = 2.4 Hz, 1H, H-5), 8.24 (dd, J = 9.0, 2.4 Hz, 1H, H-7), 7.52 (d, J = 9.0 Hz, 1H, H-8), 3.45 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.89 (s, 3H, C3-CH₃), 1.32 (t, J = 7.2 Hz, 3H, NCH₂CH₃).

  • ¹³C NMR :
    δ 155.2 (C-2), 148.6 (C-6-NO₂), 134.9 (C-3), 128.5–122.1 (aromatic carbons), 45.8 (NCH₂CH₃), 21.4 (C3-CH₃), 12.7 (NCH₂CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 262.1 [M+H]⁺ (calculated for C₁₂H₁₅N₃O₂: 261.3).

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
Skraup + Alkylation445%High regioselectivity
Doebner-Miller + Reductive Alkylation355%Fewer intermediates
Mannich Reaction165%Single-step functionalization

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Triphosgene (used in) offers safer handling than phosgene but requires toluene as a solvent, complicating recycling.

  • Pd/C catalysts are filtered and reused, reducing costs.

Environmental Impact

  • Ammonium formate produces non-toxic byproducts (CO₂, H₂O), aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-3-methyl-6-nitroquinolin-2-amine with high purity?

A common method involves alkylation of a quinolin-2-amine precursor using NaH in DMF as a base, followed by reaction with methyl iodide (CH₃I) under controlled temperature (e.g., 40°C). Purification via column chromatography (e.g., hexane/EtOAc gradient) is critical to achieving high purity. Yield optimization may require adjusting stoichiometry and reaction time, as demonstrated in analogous quinoline alkylation procedures .

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection involves high-resolution diffraction patterns, followed by iterative refinement of atomic coordinates and thermal parameters. Discrepancies in bond lengths or angles should be resolved using Fourier difference maps .

Q. What spectroscopic methods are most effective for characterizing the functional groups in this compound?

  • NMR : ¹H/¹³C NMR to identify ethyl, methyl, and aromatic protons.
  • IR : Peaks near 1520 cm⁻¹ (nitro group) and 3300 cm⁻¹ (amine N-H stretch).
  • Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation. Comparative analysis with structurally related nitroquinoline derivatives (e.g., 3-nitroquinolin-4-amine) can validate assignments .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental spectral data for this compound?

Cross-validate using multiple experimental techniques (e.g., SCXRD, 2D NMR) to resolve ambiguities. Investigate potential tautomerism or solvent effects. For computational models, refine force field parameters or employ higher-level theory (e.g., DFT with dispersion corrections). SHELX refinement tools can help reconcile crystallographic and computational data .

Q. What methodologies are recommended for analyzing potential nitro group reduction pathways in this compound under varying conditions?

Design controlled redox experiments using agents like NaBH₄ or catalytic hydrogenation. Monitor intermediates via HPLC or LC-MS. Kinetic studies under acidic/alkaline conditions can reveal pH-dependent pathways. Reference nitrosamine risk assessment protocols to avoid unintended byproducts (e.g., secondary amine nitrosation) .

Q. How can crystallographic data be utilized to resolve ambiguities in the protonation state of the amine group in this compound?

High-resolution SCXRD (≤1.0 Å) enables precise localization of hydrogen atoms via electron density maps. Compare refinement results with neutron diffraction data if available. SHELXL’s restraints for N-H bond lengths and angles improve model accuracy .

Q. What experimental approaches are suitable for studying the interaction of this compound with biological targets like nAChRs?

  • Radioligand Binding Assays : Use tritiated epibatidine or α-bungarotoxin to quantify receptor affinity.
  • Molecular Docking : Align the compound’s structure (from SCXRD) with nAChR homology models.
  • Functional Assays : Patch-clamp electrophysiology to assess ion channel modulation. These methods align with studies on structurally similar neuroactive quinolines .

Q. How can researchers mitigate the risk of nitrosamine formation during the synthesis or storage of this compound?

  • Process Controls : Avoid nitrosating agents (e.g., nitrites) in reaction media.
  • Storage : Use antioxidant additives (e.g., BHT) and inert atmospheres.
  • Analytical Monitoring : Employ LC-MS/MS to detect trace nitrosamines (e.g., NDMA). Follow guidelines from pharmaceutical risk assessments for amine-containing compounds .

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